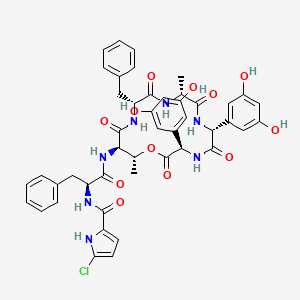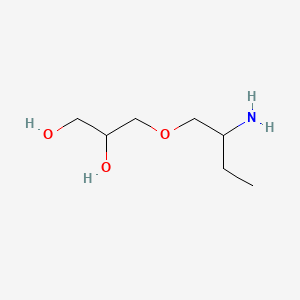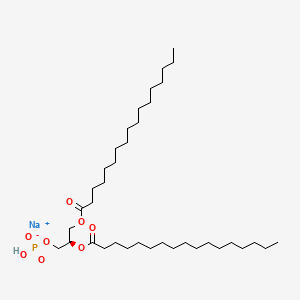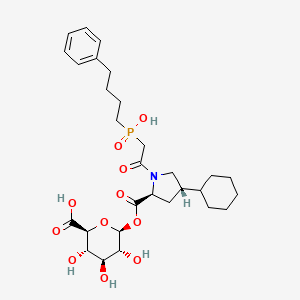
Pyronil 45-d34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyronil 45-d34 is a synthetic pyrethroid insecticide that is widely used in agricultural, structural, and public health pest control. It is a broad-spectrum insecticide that is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks. This compound is a popular choice for pest control due to its low cost, broad-spectrum activity, and low mammalian toxicity.
Aplicaciones Científicas De Investigación
Materiales ignífugos
Pyronil 45-d34 se utiliza comúnmente como un retardante de llama bromado (BFR) . Es el análogo bromado del ftalato de bis(2-etilhexilo) (DEHP), que se ha utilizado ampliamente como plastificante . La bromación altera las propiedades físicas y químicas del DEHP, lo que convierte a this compound en un retardante de llama eficaz .
Insecticida
Además de su uso como retardante de llama, this compound también se utiliza como un insecticida piretroide sintético de amplio espectro . Es eficaz contra una variedad de plagas de insectos, incluidos mosquitos, moscas, pulgas y garrapatas .
Pruebas ambientales
This compound se utiliza como un estándar de referencia para las pruebas ambientales . Ayuda a cumplir con las regulaciones en constante cambio y proporciona un punto de referencia para probar otras sustancias .
Estudios de biodegradabilidad
La biodegradabilidad de this compound se ha investigado utilizando varias pruebas, como la prueba de botella cerrada y la prueba de Sturm modificada . Estas pruebas ayudan a comprender el impacto ambiental de this compound .
Ensayos de inhibición bacteriana
This compound se ha utilizado en ensayos de inhibición bacteriana
Mecanismo De Acción
Target of Action
Pyronil 45-d34, also known as Bis(2-ethylhexyl)tetrabromophthalate , is a brominated phthalate derivative . It is primarily used as a brominated flame retardant (BFR) . In addition to its use as a flame retardant, it is reportedly also used as a broad-spectrum synthetic pyrethroid insecticide . It is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks .
Mode of Action
As a brominated flame retardant, it likely works by releasing bromine atoms upon heating, which then interfere with the combustion process and slow down the rate of burning .
Biochemical Pathways
Brominated flame retardants like this compound are known to interfere with the redox cycle and oxidative stress pathways . As an insecticide, it may affect the nervous system pathways, leading to paralysis and death of the insects .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility , suggesting that it may have low bioavailability and may accumulate in fatty tissues.
Result of Action
The primary result of this compound’s action as a flame retardant is the reduction in the rate of burning of the material to which it is applied . As an insecticide, its action results in the death of a variety of insect pests .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the temperature and the presence of other combustible materials . Its stability and efficacy as an insecticide can be influenced by factors such as temperature, humidity, and the presence of other chemicals .
Propiedades
| { "Design of the Synthesis Pathway": "Pyronil 45-d34 can be synthesized using a three-step process involving the reaction of starting materials such as benzene, acetic anhydride, and deuterated acetic anhydride.", "Starting Materials": [ "Benzene", "Acetic anhydride", "Deuterated acetic anhydride" ], "Reaction": [ "Step 1: Benzene is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form acetophenone.", "Step 2: Acetophenone is then reacted with deuterated acetic anhydride in the presence of a catalyst, such as pyridine, to form the deuterated derivative of acetophenone.", "Step 3: The deuterated derivative of acetophenone is further reacted with a mixture of deuterated nitric acid and deuterated sulfuric acid to form Pyronil 45-d34." ] } | |
Número CAS |
1793944-59-8 |
Fórmula molecular |
C24H34Br4O4 |
Peso molecular |
740.355 |
Nombre IUPAC |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
Clave InChI |
UUEDINPOVKWVAZ-RFETUZSTSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |
Sinónimos |
3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester; Bis(2-ethylhexyl-d34) Tetrabromophthalate; DP 45; Di(2-ethylhexyl-34) Tetrabromophthalate; Uniplex FRP 45-d34; TBPH-d34; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)


![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)
![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)



